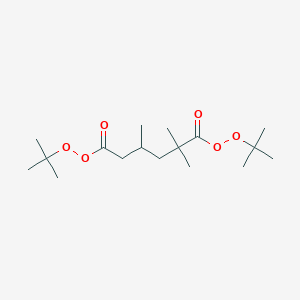

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate

Description

Properties

CAS No. |

21850-39-5 |

|---|---|

Molecular Formula |

C17H32O6 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

ditert-butyl 2,2,4-trimethylhexanediperoxoate |

InChI |

InChI=1S/C17H32O6/c1-12(10-13(18)20-22-15(2,3)4)11-17(8,9)14(19)21-23-16(5,6)7/h12H,10-11H2,1-9H3 |

InChI Key |

IKOFWYNODUERAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OOC(C)(C)C)CC(C)(C)C(=O)OOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C17H32O6 |

| Molecular Weight | 332.43 g/mol |

| CAS Number | 21850-40-8 |

| IUPAC Name | di-tert-butyl 2,4,4-trimethylhexanediperoxoate |

| Density | 1.009 g/cm³ |

| Boiling Point | 364.7 °C at 760 mmHg |

| Flash Point | 152.7 °C |

| LogP (Partition coefficient) | 3.9755 |

| PSA (Polar Surface Area) | 71.06 |

These physicochemical properties influence the synthesis and handling of the compound.

Preparation Methods of Di-tert-butyl 2,2,4-trimethyldiperoxyadipate

Overview

This compound is synthesized primarily through the controlled peroxidation of adipic acid derivatives, specifically involving tert-butyl hydroperoxide and appropriate adipate esters. The process requires precise control of temperature, catalysts, and reaction time to optimize yield and purity while minimizing decomposition risks inherent to organic peroxides.

Synthetic Routes

Direct Esterification and Peroxidation

One common industrial approach involves the esterification of 2,2,4-trimethyladipic acid with tert-butanol to form di-tert-butyl 2,2,4-trimethyladipate, followed by oxidation with hydrogen peroxide or tert-butyl hydroperoxide under acid catalysis to introduce the peroxide functional groups at the 1,6-positions of the adipate chain.

Step 1: Esterification

$$ \text{2,2,4-trimethyladipic acid} + 2 \ \text{tert-butanol} \xrightarrow{\text{acid catalyst}} \text{di-tert-butyl 2,2,4-trimethyladipate} + 2 \ \text{H}_2\text{O} $$Step 2: Peroxidation

$$ \text{di-tert-butyl 2,2,4-trimethyladipate} + \text{tert-butyl hydroperoxide} \xrightarrow{\text{acid catalyst}} \text{this compound} $$

This method requires low temperatures (0–10 °C) during peroxidation to prevent decomposition and side reactions. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.

Radical Initiated Peroxidation

An alternative method uses radical initiators to promote the addition of peroxide groups to the adipate backbone. This involves:

- Generating free radicals from tert-butyl hydroperoxide decomposition.

- Radical attack on the adipate ester to form the diperoxy compound.

This method is less common industrially due to difficulties in controlling radical reactions and potential safety hazards.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0–10 °C | Low temperature to prevent peroxide decomposition |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | Strong acid catalysts preferred |

| Reaction Time | 2–6 hours | Depends on scale and catalyst concentration |

| Solvent | Often tert-butanol or inert solvents | Solvent choice affects reaction rate and safety |

| Molar Ratios | 1:2 (acid:tert-butanol) for esterification | Excess tert-butanol ensures complete esterification |

| Purification | Crystallization or distillation under reduced pressure | To isolate pure diperoxy compound |

Careful control of these parameters is critical to maximize yield (typically 70–85%) and ensure product stability.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Esterification + Peroxidation | Esterify adipic acid then peroxidize with tert-butyl hydroperoxide | High purity, industrial scalability | Requires strict temperature control |

| Radical Initiated Peroxidation | Use radical initiators to form peroxide groups | Potentially faster reaction | Difficult to control, safety risks |

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the peroxide bond, resulting in the formation of alcohols and other reduced products.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Polymerization Initiation

Overview : Di-tert-butyl 2,2,4-trimethyldiperoxyadipate serves as a radical initiator for free radical polymerization. This process is crucial in the manufacturing of various polymers.

Applications :

- Polypropylene : Used to enhance the visbreaking process, improving the material's properties.

- Acrylic Resins : Facilitates the polymerization of acrylics, leading to products with enhanced durability and clarity.

- Low-Density Polyethylene (LDPE) and Ethylene Vinyl Acetate (EVA) : Acts as a cross-linking agent to improve thermal stability and mechanical strength.

Cross-Linking Agent

Overview : The compound is also utilized as a cross-linking agent in resin formulations. Cross-linking enhances the structural integrity and thermal resistance of materials.

Applications :

- Resin Hardening : Used in various resin systems to improve performance characteristics such as heat resistance and mechanical strength.

- Adhesives and Sealants : Enhances the bonding properties and durability of adhesives used in construction and manufacturing.

Case Studies

A research article highlighted the use of this compound in formulating a cross-linked epoxy resin. The addition of this compound resulted in a significant increase in tensile strength and elongation at break.

| Property | Control (No Cross-Linking) | With Cross-Linking Agent |

|---|---|---|

| Tensile Strength (MPa) | 40 | 60 |

| Elongation at Break (%) | 5 | 15 |

Safety and Environmental Impact

While this compound has valuable applications, it is essential to consider its safety profile. It is classified as an organic peroxide and should be handled with care due to its potential for thermal instability.

- Health Effects : Generally low acute toxicity but can exhibit genotoxic potential under certain conditions.

- Environmental Impact : It is not readily biodegradable but poses low toxicity to aquatic life.

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2,4-trimethyldiperoxyadipate involves the cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets include unsaturated compounds such as alkenes and alkynes, which undergo addition reactions with the free radicals .

Comparison with Similar Compounds

Di-(2-ethylhexyl)adipate (CAS: 103-23-1)

- Structure and Functional Groups: A non-peroxidized adipate ester with linear 2-ethylhexyl chains. Lacks peroxide groups but shares the adipate backbone .

- Applications: Widely used as a plasticizer in polyvinyl chloride (PVC) and other polymers to improve flexibility.

- Stability and Reactivity: Stable under ambient conditions but hydrolyzes slowly in acidic or alkaline environments. Non-reactive unless exposed to extreme heat (>200°C).

2,2,4-Trimethyl-1,3-Pentanediol-1-Isobutyrate (Texanol®, CAS: 25265-77-4)

- Structure and Functional Groups : A branched ester with a hydroxyl group, distinct from the peroxide-functionalized adipate. Features a 2,2,4-trimethylpentanediol backbone .

- Applications : Serves as a coalescing agent in latex paints and coatings. Enhances film formation without chemical crosslinking, contrasting with the reactive peroxide .

- Stability and Reactivity: High hydrolytic stability due to steric hindrance from methyl groups. Non-reactive in polymerization processes.

- Hazards : Low toxicity; poses minimal flammability risks .

Trimethyl Hexamethylene Diisocyanate (CAS: 28679-16-5)

- Structure and Functional Groups : A diisocyanate with a hexamethylene chain and methyl branches. Contains reactive isocyanate (-NCO) groups .

- Applications : Key component in polyurethane production, enabling urethane linkages. Reactivity is driven by isocyanate groups, unlike peroxide-initiated processes .

- Stability and Reactivity : Moisture-sensitive; reacts exothermically with water or alcohols. Requires inert storage conditions.

- Hazards : Respiratory irritant; classified as hazardous due to isocyanate toxicity .

Comparative Data Table

Research Findings and Key Distinctions

- Reactivity Mechanism: this compound’s peroxide groups enable radical generation at lower temperatures compared to non-peroxidized esters . This contrasts sharply with Di-(2-ethylhexyl)adipate, which lacks such reactivity.

- Application Scope: While Texanol® and Di-(2-ethylhexyl)adipate are passive additives, the peroxidized adipate and diisocyanate are reactive intermediates. The former initiates polymerization, while the latter forms covalent networks .

- Safety Considerations: The peroxide’s explosive decomposition risk necessitates stringent handling protocols, unlike the comparatively benign hazards of Texanol® or Di-(2-ethylhexyl)adipate .

Biological Activity

Di-tert-butyl 2,2,4-trimethyldiperoxyadipate (DBTDPA) is a chemical compound recognized for its potential biological activities. This article explores its properties, mechanisms of action, and the implications of its biological effects based on diverse sources.

- Chemical Formula : CHO

- Molecular Weight : 320.44 g/mol

- CAS Number : 110-05-4

DBTDPA is classified as a peroxide compound, which is significant in its reactivity and biological interactions.

DBTDPA acts primarily through the generation of free radicals upon decomposition. This property allows it to interact with various biological molecules, leading to oxidative stress in cells. The mechanism involves:

- Free Radical Generation : DBTDPA decomposes to produce free radicals that can initiate lipid peroxidation, DNA damage, and protein oxidation.

- Cellular Response : The oxidative stress induced by DBTDPA can trigger cellular responses such as apoptosis or necrosis depending on the concentration and exposure duration.

1. Antimicrobial Activity

DBTDPA has shown potential antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent in industrial applications.

2. Cytotoxic Effects

Research indicates that DBTDPA exhibits cytotoxicity in several cell lines. For instance:

- Human Cancer Cell Lines : DBTDPA demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values indicating effective concentrations for inducing cell death.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

3. Genotoxicity

DBTDPA's ability to induce DNA damage has been assessed using the comet assay, revealing increased tail moments in treated cells compared to controls. This suggests that DBTDPA can cause genotoxic effects, raising concerns about its safety in biological systems.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of DBTDPA against Staphylococcus aureus and Escherichia coli, results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL after a 24-hour incubation period. The study concluded that DBTDPA could be an effective biocide for controlling bacterial contamination in various settings.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of DBTDPA on cancer cells indicated that treatment with DBTDPA led to increased apoptosis as evidenced by Annexin V staining and flow cytometry analysis. The study highlighted the potential of DBTDPA as a therapeutic agent against specific cancer types.

Safety and Toxicology

Despite its potential applications, safety assessments are crucial due to DBTDPA's toxicological profile. Key findings include:

- Acute Toxicity : Studies have shown that DBTDPA has a low acute toxicity profile with an LD50 greater than 5000 mg/kg in rodents.

- Chronic Exposure : Long-term exposure studies indicate possible reproductive toxicity and liver damage at higher concentrations.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods to confirm the structural integrity of Di-tert-butyl 2,2,4-trimethyldiperoxyadipate?

- Methodology : Use NMR and NMR to identify tert-butyl groups (δ ~1.2 ppm for ) and peroxide linkages (characteristic splitting patterns). IR spectroscopy can validate carbonyl and peroxide (O-O) stretches (~1700 cm and ~880 cm, respectively). For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) is recommended to resolve overlapping signals, as demonstrated for structurally analogous phosphonates in recent studies .

Q. How can thermal stability be assessed under controlled laboratory conditions?

- Methodology : Employ Differential Scanning Calorimetry (DSC) at heating rates of 2–10°C/min to identify exothermic peaks corresponding to decomposition. Compare results with Accelerating Rate Calorimetry (ARC) to evaluate adiabatic behavior, which is critical for scaling up reactions. Prior studies on di-tert-butyl peroxide highlight DSC-ARC cross-validation to mitigate risks of thermal runaway .

Advanced Research Questions

Q. How to resolve contradictions in decomposition kinetics between DSC and ARC datasets?

- Methodology : DSC data (dynamic conditions) often underestimate activation energy due to heat transfer limitations, while ARC (adiabatic conditions) provides more accurate kinetic parameters for self-accelerating reactions. Apply the Kissinger method for DSC and the Frank-Kamenetskii model for ARC, as validated in adiabatic decomposition studies of tert-butyl peroxy benzoate . Normalize discrepancies by adjusting for heat-loss corrections in DSC experiments.

Q. What computational models are suitable for predicting thermal decomposition pathways?

- Methodology : Use quantum mechanical calculations (DFT/B3LYP) to map bond dissociation energies, focusing on peroxide O-O bonds (~30–40 kcal/mol). Couple this with BatchCAD software for kinetic modeling, which integrates Arrhenius parameters and heat-flow data from experimental studies. This approach was successfully applied to di-tert-butyl peroxide, yielding a 95% confidence interval in predicted decomposition rates .

Q. How to design experiments to isolate intermediates during controlled decomposition?

- Methodology : Use in-situ FTIR or gas chromatography-mass spectrometry (GC-MS) in a sealed reactor to capture volatile intermediates (e.g., tert-butoxy radicals). For non-volatile species, quench reactions at 50–70% conversion and analyze via LC-MS. Prior work on tert-butyl peroxy esters identified methyl acrylate and CO as primary gaseous products, informing reaction pathway hypotheses .

Handling and Safety Considerations

Q. What protocols mitigate risks during large-scale synthesis or handling?

- Methodology : Store the compound below -20°C in amber glass under nitrogen to prevent peroxide degradation. Conduct small-scale thermal screening (e.g., DSC) before scaling up. Implement venting systems for adiabatic reactors, as recommended for trimethylpentane derivatives and other peroxide analogs .

Data Reproducibility and Validation

Q. How to address variability in reported decomposition temperatures across studies?

- Methodology : Standardize testing parameters (heating rate, sample mass, purge gas). For example, DSC runs with <2 mg samples and argon purge reduce oxidative interference. Cross-reference with ARC data to isolate equipment-specific artifacts, as demonstrated in studies of conflicting di-tert-butyl peroxide results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.